2,6-Dimethylnaphthalen-1-ol
Overview
Description
2,6-Dimethylnaphthalen-1-ol is an organic compound belonging to the naphthalene family It is characterized by a fused two-ring structure with two methyl groups attached to the second and sixth carbon atoms of the naphthalene ring, and a hydroxyl group (-OH) attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylnaphthalen-1-ol can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the alkylation of naphthalene with methanol in the presence of a strong acid catalyst, such as aluminum chloride (AlCl₃).
Hydroxylation: The compound can also be prepared by the hydroxylation of 2,6-dimethylnaphthalene using oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic processes that ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form 2,6-dimethylnaphthalene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄), and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Halogenation with bromine (Br₂) or chlorination with chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2,6-Dimethylnaphthalene-1,5-dione, 2,6-dimethyl-1-naphthoic acid.
Reduction: 2,6-Dimethylnaphthalene.
Substitution: Bromo- or chloro- derivatives of this compound.
Scientific Research Applications
2,6-Dimethylnaphthalen-1-ol has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in the study of biological systems and processes, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2,6-Dimethylnaphthalen-1-ol is similar to other naphthalene derivatives, such as 1-naphthol and 2-naphthol. its unique structure, with the presence of methyl groups, gives it distinct chemical and physical properties. These differences make it suitable for specific applications where other naphthalene derivatives may not be as effective.
Comparison with Similar Compounds
1-Naphthol
2-Naphthol
1,4-Dimethylnaphthalen-1-ol
1,5-Dimethylnaphthalen-1-ol
Properties
IUPAC Name |
2,6-dimethylnaphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13/h3-7,13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRHILRDZHQZCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629333 | |
Record name | 2,6-Dimethylnaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110214-23-8 | |
Record name | 2,6-Dimethylnaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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